Disperse blue ANT

CAS No.: 88938-51-6

Cat. No.: VC16609138

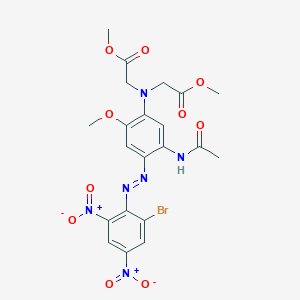

Molecular Formula: C21H21BrN6O10

Molecular Weight: 597.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88938-51-6 |

|---|---|

| Molecular Formula | C21H21BrN6O10 |

| Molecular Weight | 597.3 g/mol |

| IUPAC Name | methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |

| Standard InChI | InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |

| Standard InChI Key | TWMVKFBKKKQSHA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |

Introduction

Chemical Structure and Synthesis of Disperse Blue ANT

Disperse Blue ANT’s chemical name is N-[5-(acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-N-(2-methoxy-2-oxoethyl)-glycine, methyl ester. Its structure features a central anthraquinone backbone modified with bromo, nitro, and methoxy substituents, which enhance its chromophoric and auxochromic properties.

Synthesis Pathways

The synthesis of Disperse Blue ANT typically involves diazo coupling reactions between aromatic amines and diazonium salts. For example:

-

Diazotization: A primary amine (e.g., 2-bromo-4,6-dinitroaniline) is treated with nitrous acid (HNO₂) to form a diazonium salt.

-

Coupling: The diazonium salt reacts with a coupling agent like N-(5-amino-2-methoxyphenyl)acetamide under alkaline conditions.

-

Esterification: The intermediate product undergoes esterification with methyl glycolate to introduce the methoxy-2-oxoethyl group.

This multi-step process ensures high purity and yield, though specific reaction conditions (e.g., temperature, pH) are proprietary to manufacturers.

Industrial Applications and Performance

Textile Dyeing

Disperse Blue ANT is optimized for dyeing hydrophobic synthetic fibers. Its non-ionic nature allows uniform dispersion in aqueous dye baths, penetrating polyester and nylon matrices at temperatures exceeding 130°C. Key performance metrics include:

| Property | Value/Range |

|---|---|

| Wash Fastness | 4–5 (ISO 105-C06) |

| Light Fastness | 6–7 (ISO 105-B02) |

| Sublimation Fastness | 4 (ISO 105-P01) |

These properties make it suitable for automotive textiles and sportswear requiring durability under UV exposure and repeated washing.

Comparative Analysis With Related Dyes

Disperse Blue ANT shares functional similarities with other disperse dyes but differs in substituent groups:

| Compound | Key Structural Features | Applications |

|---|---|---|

| Disperse Blue 1 | Anthraquinone core | High-temperature dyeing |

| Disperse Blue 14 | Bis-methylaminoanthraquinone | Plastics, lubricants |

| Disperse Red 60 | Azo-naphthalene derivative | Red shades in textiles |

Disperse Blue ANT’s bromo and nitro groups enhance photostability compared to Disperse Blue 1, though its synthesis is more complex .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

-

Oral Toxicity: Rats exposed to 20,000 ppm Disperse Blue 1 exhibited 14% reduced body weight and urinary bladder hyperplasia .

-

Dermal Absorption: Less than 0.15% of topically applied Disperse Blue 1 penetrates pig skin, suggesting low systemic exposure .

Extrapolating these findings, Disperse Blue ANT may pose risks if inhaled or ingested, necessitating workplace exposure controls.

Environmental Persistence

Disperse dyes are recalcitrant in aquatic systems due to low water solubility. Disperse Blue ANT’s log Kow (octanol-water partition coefficient) is estimated at 3.8, indicating moderate bioaccumulation potential. Wastewater treatment plants often struggle to remove such compounds, leading to chronic aquatic toxicity.

Regulatory Status and Alternatives

Sustainable Alternatives

Bio-based dyes derived from microbial pigments (e.g., Streptomyces spp.) are emerging as alternatives, though their color intensity and cost remain suboptimal compared to synthetic options.

Future Research Directions

-

Eco-Toxicology: Long-term studies on Disperse Blue ANT’s impact on aquatic invertebrates.

-

Green Synthesis: Catalytic methods using ionic liquids to reduce waste in diazo coupling.

-

Bio-Degradation: Enzymatic degradation pathways using laccase-producing fungi.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume